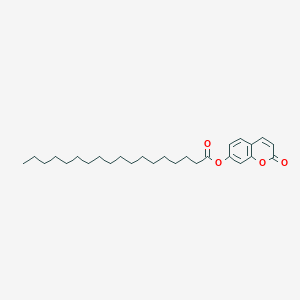![molecular formula C18H14O3 B14280270 1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-54-5](/img/structure/B14280270.png)
1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} is an organic compound with the molecular formula C18H14O3 It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a prop-2-yn-1-yloxy group
Vorbereitungsmethoden
The synthesis of 1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} typically involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as acetone or dimethylformamide (DMF) for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and metal catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In industrial applications, the compound can be used as an intermediate in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} depends on its specific application. In biochemical assays, the compound may interact with enzymes or proteins through covalent bonding or non-covalent interactions. The molecular targets and pathways involved can vary, but the compound’s ability to undergo chemical modifications allows it to act as a versatile probe in various biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1’-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with a methoxy group instead of an oxybis linkage.
Benzene, 1,1’-[oxybis(methylene)]bis-: This compound has a similar oxybis linkage but with methylene groups instead of prop-2-yn-1-yloxy groups.
2-Propanol, 1,1’-oxybis-: This compound has an oxybis linkage with propanol groups.
Eigenschaften
CAS-Nummer |
122035-54-5 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
1-prop-2-ynoxy-4-(4-prop-2-ynoxyphenoxy)benzene |
InChI |
InChI=1S/C18H14O3/c1-3-13-19-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)20-14-4-2/h1-2,5-12H,13-14H2 |
InChI-Schlüssel |
LLPFLQSTRWYXMG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
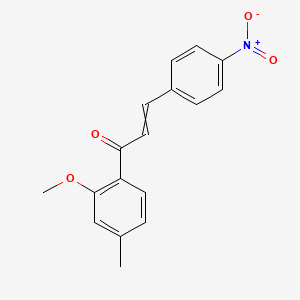
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
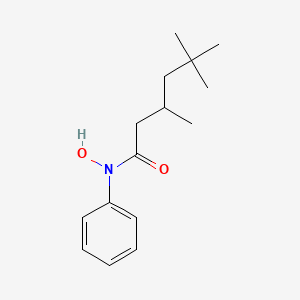
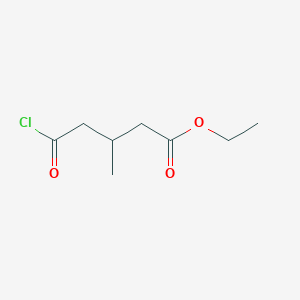
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
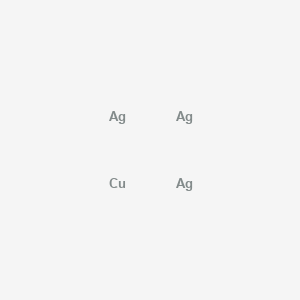
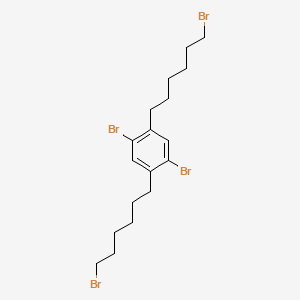
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
